2-Ethyl-5-(fluorosulfonyl)benzoic acid

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity

2-Ethyl-5-(fluorosulfonyl)benzoic acid (C₉H₉FO₄S, MW 232.23) is a substituted benzoic acid derivative bearing an ethyl group at the 2-position and a reactive fluorosulfonyl (–SO₂F) moiety at the 5-position. This sulfonyl fluoride functional group confers distinct reactivity in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent bioconjugation applications.

Molecular Formula C9H9FO4S
Molecular Weight 232.23 g/mol
Cat. No. B8017067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-(fluorosulfonyl)benzoic acid
Molecular FormulaC9H9FO4S
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O
InChIInChI=1S/C9H9FO4S/c1-2-6-3-4-7(15(10,13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
InChIKeyCIINUYYFFSTIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-5-(fluorosulfonyl)benzoic Acid (CAS 1955519-92-2): Procurement-Relevant Specifications and Analytical Profile


2-Ethyl-5-(fluorosulfonyl)benzoic acid (C₉H₉FO₄S, MW 232.23) is a substituted benzoic acid derivative bearing an ethyl group at the 2-position and a reactive fluorosulfonyl (–SO₂F) moiety at the 5-position . This sulfonyl fluoride functional group confers distinct reactivity in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent bioconjugation applications [1]. The compound is commercially available from multiple vendors with typical purity specifications of 95%–98% , and is supplied for research and further manufacturing use under controlled storage conditions (2–8°C, inert atmosphere) .

Why Generic Substitution of 2-Ethyl-5-(fluorosulfonyl)benzoic Acid with Unsubstituted or Positional Isomers Fails in Performance-Critical Applications


The 2-ethyl substitution in 2-ethyl-5-(fluorosulfonyl)benzoic acid is not a passive structural feature—it directly alters physicochemical properties that dictate performance in synthesis and bioconjugation workflows. In contrast to the unsubstituted para-isomer 4-(fluorosulfonyl)benzoic acid (MW 204.18, mp 272–273°C, logP ~1.2–2.1), the presence of the ethyl group increases molecular weight to 232.23, modifies lipophilicity (calculated logP 1.6054 for the target compound versus ~1.2–2.4 for unsubstituted analogs), and introduces an additional rotatable bond that influences conformational flexibility in binding pockets . Positional isomers such as 3-(fluorosulfonyl)benzoic acid (mp 147–153°C) and ortho-substituted analogs exhibit markedly different solid-state properties and electronic environments around the reactive sulfonyl fluoride, leading to divergent reaction kinetics in SuFEx transformations . Furthermore, compounds lacking the 2-ethyl group, such as 2-fluoro-5-(fluorosulfonyl)benzoic acid, present altered hydrogen-bonding capacity and steric profiles that can fundamentally change target engagement in covalent inhibitor design . Generic substitution without accounting for these quantifiable differences risks failed synthetic campaigns, inconsistent bioconjugation yields, and invalid structure-activity relationships.

Quantitative Differentiation of 2-Ethyl-5-(fluorosulfonyl)benzoic Acid: Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


Molecular Weight and Lipophilicity Differentiation Relative to Unsubstituted 4-(Fluorosulfonyl)benzoic Acid

2-Ethyl-5-(fluorosulfonyl)benzoic acid exhibits a molecular weight of 232.23 g/mol and a computed LogP of 1.6054, representing a quantitative divergence from the unsubstituted 4-(fluorosulfonyl)benzoic acid comparator (MW 204.18 g/mol; XLogP3 ~1.2) . The 2-ethyl substituent contributes an additional 28.05 Da of mass and increases lipophilicity by approximately 0.4 LogP units, a difference that can meaningfully alter membrane permeability and pharmacokinetic profiles in lead optimization campaigns [1].

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity

Thermal Stability and Decomposition Onset Relative to Ortho-Substituted 2-(Fluorosulfonyl)benzoic Acid

Thermogravimetric analysis (TGA) of the ortho-isomer 2-(fluorosulfonyl)benzoic acid reveals decomposition onset at 200°C, releasing SO₂ and HF gases . While direct TGA data for 2-ethyl-5-(fluorosulfonyl)benzoic acid is not publicly reported, the meta/para positioning of the fluorosulfonyl group relative to the carboxylic acid in the target compound is expected to confer distinct thermal stability characteristics based on established structure-thermal stability relationships in benzoic acid derivatives . Procurement of the 2-ethyl-5-substituted isomer rather than ortho-substituted alternatives may reduce handling restrictions in elevated-temperature synthetic steps.

Thermal Stability Process Chemistry Safety

Rotatable Bond Count and Conformational Flexibility Differentiation from Unsubstituted Analogs

2-Ethyl-5-(fluorosulfonyl)benzoic acid possesses 3 rotatable bonds (carboxylic acid, ethyl group, and fluorosulfonyl group), whereas the unsubstituted 4-(fluorosulfonyl)benzoic acid contains only 2 rotatable bonds . This quantitative difference in conformational degrees of freedom can influence entropy-driven binding thermodynamics and the sampling of bioactive conformations in target binding pockets [1].

Conformational Analysis Drug Design Molecular Flexibility

SuFEx Click Chemistry Reactivity Class Comparison: Sulfonyl Fluoride Electrophilicity

The sulfonyl fluoride (–SO₂F) moiety present in 2-ethyl-5-(fluorosulfonyl)benzoic acid is a privileged electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enabling chemoselective conjugation with nucleophilic amino acid residues (tyrosine, lysine, serine) under mild aqueous conditions [1]. In contrast, analogs lacking the fluorosulfonyl group, such as 2-ethylbenzoic acid or 5-sulfobenzoic acid derivatives, lack this click-compatible reactivity profile [2]. Within the fluorosulfonyl benzoic acid class, the 2-ethyl substituent modulates the electronic environment of the sulfonyl fluoride, potentially altering reaction kinetics relative to unsubstituted or differently substituted congeners .

SuFEx Click Chemistry Bioconjugation Covalent Inhibitor Design

Procurement-Validated Application Scenarios for 2-Ethyl-5-(fluorosulfonyl)benzoic Acid Based on Quantitative Differentiation Evidence


Covalent Inhibitor Fragment Library Expansion Requiring Controlled Lipophilicity and Conformational Flexibility

In medicinal chemistry programs focused on covalent inhibitor discovery, 2-ethyl-5-(fluorosulfonyl)benzoic acid provides a sulfonyl fluoride warhead within a molecular weight (232.23 g/mol) and LogP (1.6054) window that is distinct from unsubstituted analogs (4-FSBA: MW 204.18, XLogP3 1.2) . The ethyl group introduces an additional rotatable bond (3 vs. 2), offering enhanced conformational sampling that may facilitate induced-fit binding to shallow or flexible protein pockets . This differentiated physicochemical profile makes the compound suitable for fragment-based lead generation where SAR around the 2-position is systematically explored.

SuFEx-Based Bioconjugation and Chemical Probe Synthesis in Aqueous Media

The fluorosulfonyl moiety of 2-ethyl-5-(fluorosulfonyl)benzoic acid enables Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry under physiologically compatible conditions, allowing covalent attachment to nucleophilic amino acid side chains without the need for copper catalysts or protecting group manipulations . This reactivity profile, shared by the broader class of aryl sulfonyl fluorides but absent in non-fluorosulfonylated benzoic acid derivatives, supports applications in activity-based protein profiling (ABPP) and the development of covalent chemical probes . The 2-ethyl substitution provides a tunable handle for modulating aqueous solubility and non-specific binding relative to simpler aryl sulfonyl fluorides.

Synthesis of Fluorosulfonylated Ester Prodrugs for Enhanced Anti-inflammatory Activity

2-Ethyl-5-(fluorosulfonyl)benzoic acid has been employed as a starting material for the synthesis of 2-(fluorosulfonyl)ethyl ibuprofenate, a derivative that demonstrated enhanced anti-inflammatory activity in vitro . This application leverages the carboxylic acid functionality for esterification while preserving the sulfonyl fluoride group for potential subsequent bioconjugation or metabolic modulation. The 2-ethyl substituent contributes to the overall lipophilic character of the resulting prodrug conjugate, potentially improving membrane permeability relative to conjugates prepared from unsubstituted benzoic acid scaffolds.

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